molecular formula C7H6F3NO3 B1376177 5-(3,3,3-Trifluoropropyl)-1,3-oxazole-4-carboxylic acid CAS No. 1375248-22-8

5-(3,3,3-Trifluoropropyl)-1,3-oxazole-4-carboxylic acid

Cat. No. B1376177
M. Wt: 209.12 g/mol
InChI Key: CDWNXJFAWVEXAG-UHFFFAOYSA-N
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Description

The compound “5-(3,3,3-Trifluoropropyl)-1,3-oxazole-4-carboxylic acid” is likely a fluorinated organic compound. It contains an oxazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The trifluoropropyl group attached to the oxazole ring indicates the presence of a three-carbon chain with three fluorine atoms attached to the terminal carbon .


Molecular Structure Analysis

The molecular structure of this compound would likely show the oxazole ring with a trifluoropropyl group attached at the 5-position and a carboxylic acid group attached at the 4-position .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoropropyl group would likely make the compound more lipophilic, while the carboxylic acid group could allow for hydrogen bonding .

Scientific Research Applications

  • Synthesis of α-Trifluoromethyl α-Amino Acids :

    • Application : The compound 5-(3,3,3-Trifluoropropyl)-1,3-oxazole-4-carboxylic acid has applications in the synthesis of α-trifluoromethyl α-amino acids. These amino acids have aromatic and heteroaromatic side chains. The synthesis involves a key step of 1,3-shift of a benzyl group and shows that 5-fluoro-4-trifluoromethyloxazole is a synthetic equivalent to Tfm-Gly. This demonstrates the compound's utility in creating fluorinated amino acids with potential applications in pharmaceuticals and material science (Burger et al., 2006).
  • Preparation of Triazole-Based Scaffolds :

    • Application : The compound has relevance in the synthesis of 5-amino-1,2,3-triazole-4-carboxylic acid, a molecule significant for creating peptidomimetics or biologically active compounds based on the triazole scaffold. The chemistry of this compound can be affected by the Dimroth rearrangement, thus illustrating the compound's potential in developing structurally complex and biologically relevant molecules (Ferrini et al., 2015).
  • Synthesis of Heterocyclic Compounds :

    • Application : The compound is involved in the synthesis of 5-ethoxy-4-(trifluoromethyl)-2-oxazolecarboxylic acid and related trifluoromethyl-substituted heterocyclic compounds. This demonstrates its importance in the synthesis of various heterocyclic compounds with potential applications in organic chemistry and pharmaceuticals (Shi et al., 1991).
  • Activated Carboxylates from Photooxygenation :

    • Application : The compound has a role in forming activated carboxylates from the photooxygenation of oxazoles. This method can be used for synthesizing macrolides, including recifeiolide and curvularin, showing its potential in the synthesis of complex organic molecules with pharmacological interest (Wasserman et al., 1981).

Safety And Hazards

While specific safety and hazard data for this compound is not available, handling guidelines for similar compounds typically recommend avoiding inhalation or skin contact, and using personal protective equipment .

Future Directions

The future research directions for this compound could involve exploring its potential biological activity, given the known bioactivity of many oxazole derivatives .

properties

IUPAC Name

5-(3,3,3-trifluoropropyl)-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO3/c8-7(9,10)2-1-4-5(6(12)13)11-3-14-4/h3H,1-2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDWNXJFAWVEXAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(O1)CCC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,3,3-Trifluoropropyl)-1,3-oxazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3,3,3-Trifluoropropyl)-1,3-oxazole-4-carboxylic acid
Reactant of Route 2
5-(3,3,3-Trifluoropropyl)-1,3-oxazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5-(3,3,3-Trifluoropropyl)-1,3-oxazole-4-carboxylic acid
Reactant of Route 4
5-(3,3,3-Trifluoropropyl)-1,3-oxazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-(3,3,3-Trifluoropropyl)-1,3-oxazole-4-carboxylic acid
Reactant of Route 6
5-(3,3,3-Trifluoropropyl)-1,3-oxazole-4-carboxylic acid

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